molecular formula C25H23ClN4O4 B2567930 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 946324-02-3

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2567930
CAS RN: 946324-02-3
M. Wt: 478.93
InChI Key: AXMCIGLEMLWRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O4 and its molecular weight is 478.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

The compound has been synthesized and evaluated as a potential anticonvulsant agent . In animal models, it demonstrated promising activity against seizures induced by maximal electroshock (MES), psychomotor stimuli (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ). The most active derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), exhibited better efficacy than the reference drug valproic acid. Its molecular mechanism likely involves interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.

Analgesic Properties

Since anticonvulsant drugs often play a role in neuropathic pain management, the antinociceptive activity of compounds 6 and 19 was investigated. In the formalin model of tonic pain, these compounds showed potential as analgesics . Further studies could explore their effectiveness in pain relief and elucidate their mechanisms of action.

Neurotoxicity and Hepatotoxicity

To ensure safety, both compounds underwent testing for neurotoxic and hepatotoxic properties. Fortunately, they exhibited no significant cytotoxic effects, making them attractive candidates for further investigation .

Second Harmonic Generation (SHG) Efficiency

While not directly related to biological applications, a pyridine-based chalcone derivative with similar structural features showed enhanced SHG efficiency . This suggests that the compound’s molecular architecture may have interesting optical properties.

Quinazolinone Derivatives

Although not specifically studied for this compound, related quinazolinone derivatives have been synthesized and evaluated for various biological activities. For instance, 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives have been investigated . Exploring similar derivatives may provide additional insights into the compound’s potential.

properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c1-4-33-20-8-6-5-7-19(20)27-21(31)14-30-16(3)13-15(2)22(25(30)32)24-28-23(29-34-24)17-9-11-18(26)12-10-17/h5-13H,4,14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMCIGLEMLWRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.